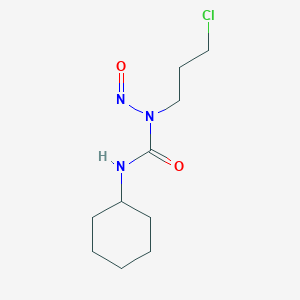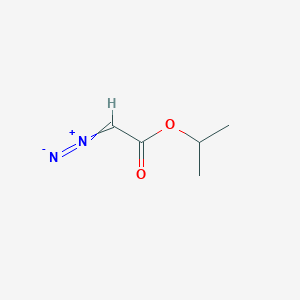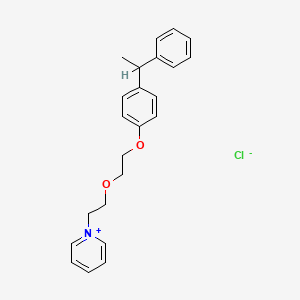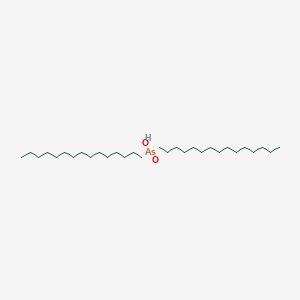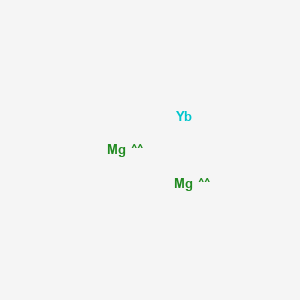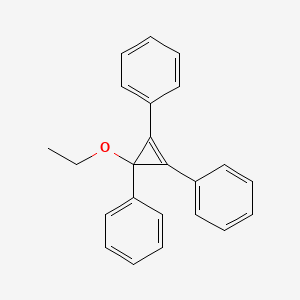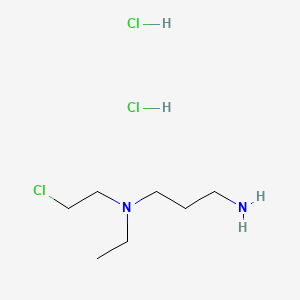
2,5-Dipentylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dipentylbenzene-1,4-diol: is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with pentyl groups (-C5H11) attached at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipentylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentyl halides under basic conditions. The reaction can be carried out using a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of hydroquinone are replaced by pentyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dipentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dipentyl-1,4-benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Dipentylbenzene-1,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ditopic hydroquinone-based ligands, which are important in coordination chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with antioxidant properties. The hydroxyl groups can scavenge free radicals, making it a candidate for anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dipentylbenzene-1,4-diol primarily involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property is crucial in biological systems where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxybenzene (Hydroquinone): Similar structure but lacks the pentyl groups.
2,5-Diformylbenzene-1,4-diol: Contains formyl groups instead of pentyl groups.
1,2-Dihydroxybenzene (Catechol): Hydroxyl groups at the 1 and 2 positions.
Uniqueness: 2,5-Dipentylbenzene-1,4-diol is unique due to the presence of long alkyl chains (pentyl groups) which impart different physical and chemical properties compared to its simpler analogs. These alkyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6995-84-2 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2,5-dipentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
WKTFRVMBYLDVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1O)CCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


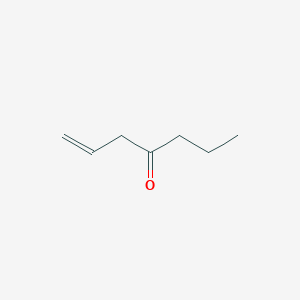

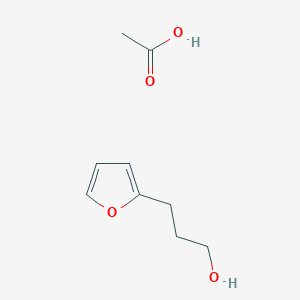
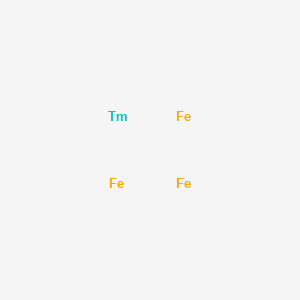
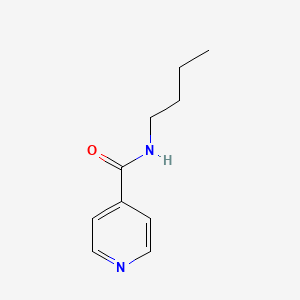

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
